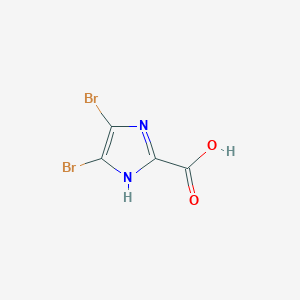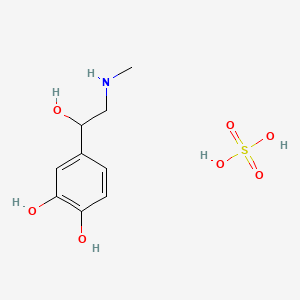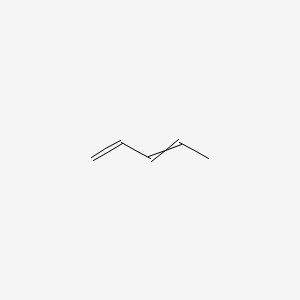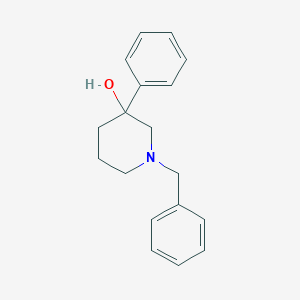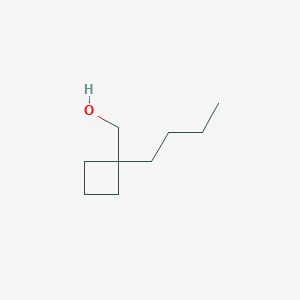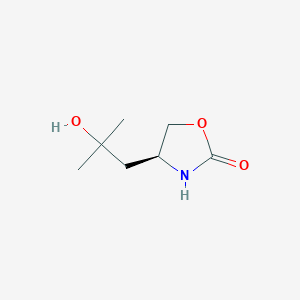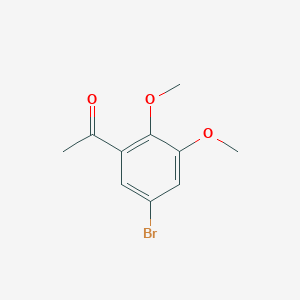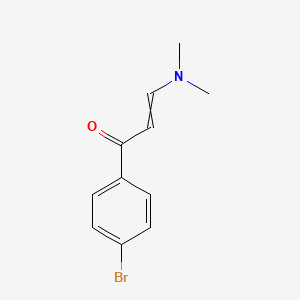
1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a dimethylamino group, and a propenone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired propenone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
相似化合物的比较
4-Bromofentanyl: An opioid analgesic with a similar bromophenyl structure but different pharmacological properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and antiproliferative activities.
Uniqueness: 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one is unique due to its combination of a bromophenyl group with a dimethylamino-propenone moiety, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3 |
InChI 键 |
IGZLESKZUATMSD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


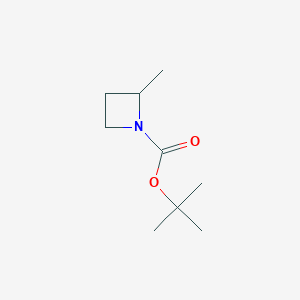
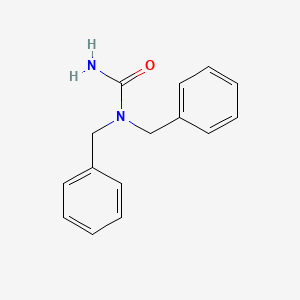
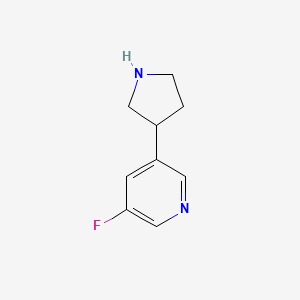
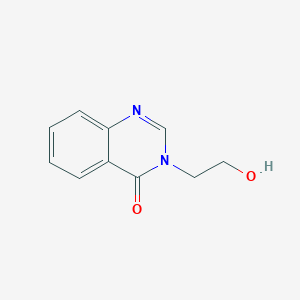
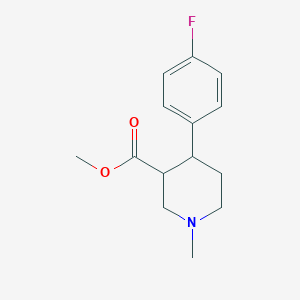
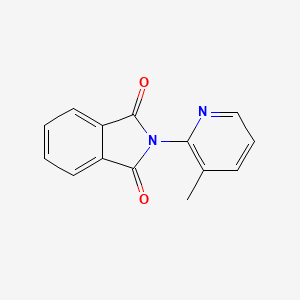
![3-{[4-(Methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8780296.png)
